依曲韦林-d8

描述

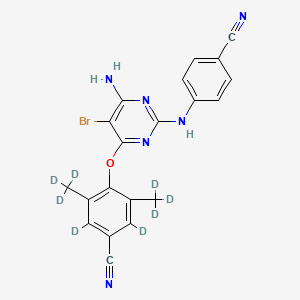

Etravirine-d8 is a deuterated form of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. Etravirine is primarily used in the treatment of human immunodeficiency virus type 1 infection. The deuterated form, Etravirine-d8, is often utilized in scientific research to study the pharmacokinetics and pharmacodynamics of etravirine due to its stable isotopic labeling.

科学研究应用

Etravirine-d8 is extensively used in scientific research due to its stable isotopic labeling. Its applications include:

Chemistry: Used to study the reaction mechanisms and metabolic pathways of etravirine.

Biology: Helps in understanding the interaction of etravirine with biological macromolecules.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of etravirine.

Industry: Employed in the development of new antiretroviral therapies and in quality control processes for pharmaceutical production

作用机制

Target of Action

Etravirine-d8 is a deuterium-labeled variant of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . The primary target of Etravirine-d8 is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

Etravirine-d8, like Etravirine, exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This inhibition prevents the replication of the virus within the host cell .

Biochemical Pathways

The primary biochemical pathway affected by Etravirine-d8 is the replication cycle of HIV-1. By inhibiting the reverse transcriptase enzyme, Etravirine-d8 prevents the conversion of viral RNA into DNA, a crucial step in the viral replication process . This action disrupts the life cycle of the virus and prevents the infection of new cells.

Pharmacokinetics

Etravirine, the non-deuterated form of Etravirine-d8, is known to have a pharmacokinetic profile that supports twice-daily dosing . It exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . .

Result of Action

The primary result of Etravirine-d8’s action is the inhibition of HIV-1 replication within the host cell . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .

Action Environment

The action of Etravirine-d8, like other antiretroviral drugs, can be influenced by various environmental factors. These include the presence of other medications, patient adherence to the medication regimen, and the presence of drug-resistant strains of HIV-1 . Etravirine-d8 must always be used in combination with other antiretroviral drugs .

生化分析

Biochemical Properties

Etravirine-d8 interacts with the reverse transcriptase enzyme of HIV-1, blocking its DNA-dependent and RNA-dependent polymerase activity . This interaction involves the direct binding of Etravirine-d8 to the enzyme, which inhibits the replication of the virus . The compound also interacts with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 .

Cellular Effects

Etravirine-d8 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism associated with the virus replication process .

Molecular Mechanism

Etravirine-d8 exerts its effects at the molecular level through direct inhibition of the reverse transcriptase enzyme of HIV-1 . It binds directly to the enzyme, blocking its DNA-dependent and RNA-dependent polymerase activity . This binding interaction inhibits the enzyme, leading to changes in gene expression that halt the replication of the virus .

Metabolic Pathways

Etravirine-d8 is involved in metabolic pathways that interact with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These interactions could affect metabolic flux or metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Etravirine-d8 involves the incorporation of deuterium atoms into the etravirine molecule. One practical method for synthesizing etravirine involves a microwave-promoted amination reaction. This method significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . The synthetic routes typically involve halogenated pyridines or 4-guanidinobenzonitrile as starting materials .

Industrial Production Methods: Industrial production of Etravirine-d8 follows similar synthetic routes but on a larger scale. The use of microwave-promoted methods can be scaled up to reduce production costs and improve efficiency .

化学反应分析

Types of Reactions: Etravirine-d8 undergoes various chemical reactions, including:

Oxidation: Etravirine can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the etravirine molecule.

Substitution: Halogenated intermediates in the synthesis of etravirine can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium iodide and potassium carbonate are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of etravirine with modified functional groups, which can be used for further pharmacological studies.

相似化合物的比较

Nevirapine: A first-generation non-nucleoside reverse transcriptase inhibitor with a lower genetic barrier to resistance.

Efavirenz: Another first-generation non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor with a higher genetic barrier to resistance compared to first-generation inhibitors.

Uniqueness of Etravirine-d8: Etravirine-d8 is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic and pharmacodynamic studies. Its higher genetic barrier to resistance makes it a valuable option in the treatment of human immunodeficiency virus type 1 infection, especially in patients with resistance to other non-nucleoside reverse transcriptase inhibitors .

属性

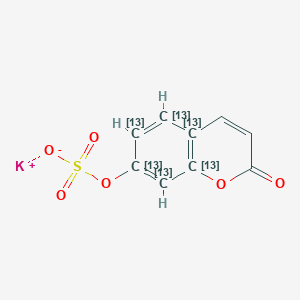

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-SKJDFIQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727457 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142096-06-7 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)